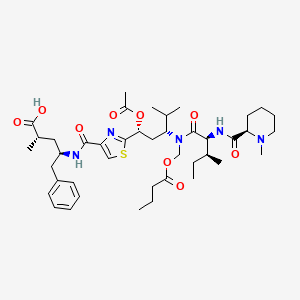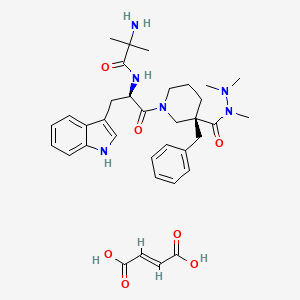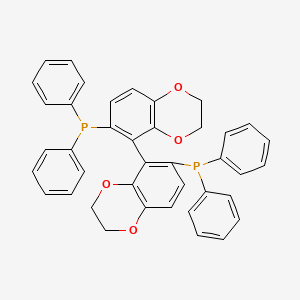
FAUC 346
Descripción general
Descripción
FAUC 346 es un agonista parcial altamente selectivo para el receptor de dopamina D3. Ha demostrado aplicaciones terapéuticas potenciales en el tratamiento de la adicción a las drogas y la enfermedad de Parkinson debido a su capacidad para modular la actividad neuronal en varias regiones del cerebro, incluida la corteza, el estriado, el cerebelo y el hipocampo .
Métodos De Preparación
La síntesis de FAUC 346 implica varios pasos, comenzando con la preparación de la estructura central, que es un derivado de benzo[b]tiofeno-2-carboxamida. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo benzo[b]tiofeno: Esto implica la ciclización de materiales de partida apropiados en condiciones específicas.
Introducción de la porción piperazina: Este paso implica la reacción del núcleo benzo[b]tiofeno con un derivado de piperazina.
Análisis De Reacciones Químicas
FAUC 346 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: this compound se puede reducir para formar varios derivados reducidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados .
Aplicaciones Científicas De Investigación
Química: Se utiliza como ligando en el estudio de los receptores de dopamina, particularmente el subtipo D3.
Biología: FAUC 346 se utiliza para investigar el papel de los receptores de dopamina D3 en la actividad neuronal y el comportamiento.
Mecanismo De Acción
FAUC 346 ejerce sus efectos uniéndose selectivamente a los receptores de dopamina D3, que son receptores acoplados a proteínas G involucrados en la modulación de la actividad neuronal. La unión de this compound a estos receptores conduce a una actividad agonista parcial, lo que significa que puede activar el receptor pero en menor medida que el ligando natural, la dopamina. Esta activación parcial puede modular la liberación de neurotransmisores y la actividad neuronal, influyendo así en el comportamiento y la función neurológica .
Comparación Con Compuestos Similares
FAUC 346 es único en su alta selectividad y actividad agonista parcial para los receptores de dopamina D3. Los compuestos similares incluyen:
This compound destaca por sus propiedades agonistas parciales, que proporcionan un equilibrio único de activación e inhibición del receptor, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las aplicaciones terapéuticas potenciales .
Propiedades
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-29-21-10-4-3-9-20(21)27-16-14-26(15-17-27)13-7-6-12-25-24(28)23-18-19-8-2-5-11-22(19)30-23/h2-5,8-11,18H,6-7,12-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMBPIZMZUDONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide](/img/structure/B3182307.png)

![tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate](/img/structure/B3182315.png)
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3182327.png)

![7-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B3182341.png)
